Lipophilicity (XLogP3) Comparison: Target Compound vs. Methanamine Analog
The target compound exhibits a higher calculated lipophilicity (XLogP3 = 0.7) compared to its direct methanamine analog (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, which has an XLogP3 of 0.4 [REFS-1, REFS-2]. This difference of 0.3 log units indicates that the alcohol form is more membrane-permeable, a property that can be advantageous for designing CNS-penetrant or intracellular-targeted probes.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine: 0.4 |
| Quantified Difference | Δ XLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can lead to improved passive membrane permeability, which is critical for intracellular target engagement and CNS drug discovery programs.
- [1] PubChem. (2021). Compound Summary for CID 121213327: (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol. XLogP3 Value. View Source
- [2] PubChem. (2021). Compound Summary for CID 5729206: (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine. XLogP3 Value. View Source
